N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-4-(propan-2-yloxy)benzamide
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Overview
Description
N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-4-(propan-2-yloxy)benzamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-4-(propan-2-yloxy)benzamide typically involves the reaction of 4-(propan-2-yloxy)benzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 4-(4-chlorophenyl)-1,2,5-oxadiazole-3-amine under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and bases like triethylamine or pyridine to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-4-(propan-2-yloxy)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxadiazole ring, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-4-(propan-2-yloxy)benzamide involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, the compound may inhibit enzymes such as kinases or proteases, leading to the disruption of cellular processes essential for cancer cell survival and proliferation. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Known for its antimicrobial and antiproliferative activities.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine derivatives: Studied for their anticancer, antimicrobial, and anti-inflammatory properties.
1,3,5-Oxadiazole derivatives: Investigated for their potential as antitubercular agents.
Uniqueness
N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-4-(propan-2-yloxy)benzamide is unique due to its specific structural features, such as the presence of both oxadiazole and benzamide moieties, which contribute to its diverse biological activities and potential applications. Its ability to undergo various chemical reactions and interact with different molecular targets makes it a versatile compound in scientific research and industrial applications.
Properties
Molecular Formula |
C18H16ClN3O3 |
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Molecular Weight |
357.8 g/mol |
IUPAC Name |
N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-4-propan-2-yloxybenzamide |
InChI |
InChI=1S/C18H16ClN3O3/c1-11(2)24-15-9-5-13(6-10-15)18(23)20-17-16(21-25-22-17)12-3-7-14(19)8-4-12/h3-11H,1-2H3,(H,20,22,23) |
InChI Key |
BWVWYVPUXJKKLK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NC2=NON=C2C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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